molecular formula C8H18ClNO2 B1526094 6-Amino-2-methylheptanoic acid hydrochloride CAS No. 1354962-80-3

6-Amino-2-methylheptanoic acid hydrochloride

Cat. No.: B1526094
CAS No.: 1354962-80-3
M. Wt: 195.69 g/mol
InChI Key: AIQYPDFQFCPUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methylheptanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain (heptanoic acid), with an amino group (-NH2) attached to the second carbon and a methyl group (-CH3) attached to the sixth carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 195.69 . More specific physical and chemical properties, such as solubility or melting point, are not provided in the sources I found.

Scientific Research Applications

Chemical Synthesis and Peptide Modification

6-Amino-2-methylheptanoic acid hydrochloride is notable for its applications in chemical synthesis and peptide modification. The derivative 6-aminohexanoic acid, sharing structural similarities, has been extensively studied for its role in the synthesis of modified peptides and as a linker in biologically active structures. This reflects the potential of this compound in the domain of peptide research, where it may serve as a crucial building block for the development of novel compounds with significant biological activities (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Material Science and Polymer Production

The synthesis techniques involving this compound can also contribute to advancements in material science, particularly in the production of polymers. Research on 6-aminohexanoic acid illustrates its utility in the nylon industry, suggesting that its methylated derivative could similarly impact the synthesis of polyamide fibers or other synthetic materials with enhanced properties. Such applications indicate the compound's versatility beyond biological systems, extending to industrial manufacturing processes where its chemical stability and reactivity are beneficial (Hu Yong-hong, 2009).

Environmental Biotechnology

Moreover, this compound holds promise in environmental biotechnology. A study involving the biodegradation of related compounds, like 6-aminohexanoic acid, by microbial enzymes demonstrates potential applications in pollution mitigation. The enzyme-driven breakdown of nylon-related pollutants showcases how derivatives of this compound might be employed in bioremediation strategies, offering a sustainable approach to managing environmental contaminants (Kinoshita et al., 1981).

Nanotechnology

In nanotechnology, the compound's derivatives have been explored for modifying the solubility and functionalization of carbon nanotubes (CNTs). Studies indicate that amino acid derivatives, including those structurally related to this compound, can significantly influence the dispersion and interaction of CNTs in various solvents. This opens avenues for the creation of new materials with applications ranging from electronics to drug delivery systems, where the tailored solubility and functional properties of CNTs are crucial (Zeng, Zhang, & Barron, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name

6-amino-2-methylheptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(8(10)11)4-3-5-7(2)9;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYPDFQFCPUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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